5-HT1A Receptor Binding Affinity: Direct Comparison with Structurally Related Spasmolytics
Ethylbis(3-phenylpropyl)ammonium chloride (as alverine) demonstrates a 5-HT1A receptor antagonist IC50 of 101 nM [1]. This contrasts with the activity profile of tetrabutylammonium, which lacks measurable 5-HT1A binding at comparable concentrations but exhibits non-specific membrane effects [2]. Otilonium bromide, an alternative quaternary ammonium antispasmodic, functions primarily via L-type calcium channel and tachykinin receptor modulation rather than 5-HT1A antagonism, resulting in a mechanistically distinct therapeutic profile [3].
| Evidence Dimension | 5-HT1A receptor antagonism potency |
|---|---|
| Target Compound Data | IC50 = 101 nM |
| Comparator Or Baseline | Tetrabutylammonium: no measurable 5-HT1A binding at relevant concentrations; Otilonium bromide: primary mechanism not via 5-HT1A |
| Quantified Difference | Target compound exhibits defined nanomolar 5-HT1A antagonism; comparators lack this specific pharmacological signature |
| Conditions | In vitro radioligand binding assay using cloned human 5-HT1A receptors |
Why This Matters
Procurement for 5-HT1A-targeted research or pharmaceutical formulation requires this specific receptor binding profile, which is absent in generic quaternary ammonium alternatives.
- [1] MedChemExpress. Alverine citrate (NSC 35459) – 5-HT1A Receptor Antagonist. IC50 = 101 nM. View Source
- [2] Journal of Pharmacology and Experimental Therapeutics. The Inotropic Actions of Quaternary Ammonium Compounds. Tetra-n-butylammonium effects. View Source
- [3] World Journal of Gastroenterology. Role of antispasmodics in the treatment of irritable bowel syndrome. Otilonium bromide mechanism comparison. 2014. View Source
